molecular formula C9H16O B3023535 2-Allylcyclohexanol CAS No. 21895-83-0

2-Allylcyclohexanol

Cat. No.: B3023535
CAS No.: 21895-83-0
M. Wt: 140.22 g/mol
InChI Key: SBIOKFOCGZXJME-UHFFFAOYSA-N
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Description

Significance of Allylic Alcohols as Building Blocks in Advanced Chemical Transformations

Allylic alcohols, characterized by a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon double bond, are recognized as highly versatile and important building blocks in organic synthesis researchgate.netcore.ac.ukthieme-connect.com. Their inherent reactivity stems from the interplay between the hydroxyl group and the alkene, enabling participation in numerous functional group interconversions and carbon-carbon bond-forming reactions. These transformations often proceed with excellent stereoinduction, making allylic alcohols crucial intermediates in the asymmetric synthesis of complex natural products and biologically active molecules researchgate.net. The development of efficient and enantioselective methods for their synthesis and transformation remains an active area of research, underscoring their enduring significance core.ac.ukthieme-connect.comresearchgate.net. Common strategies for accessing allylic alcohols include dynamic kinetic resolution, nucleophilic additions to carbonyls, allylic substitutions, C-H oxidations, and the reduction of unsaturated carbonyl compounds core.ac.ukthieme-connect.com.

Strategic Role of 2-Allylcyclohexanol as a Core Substrate for Annulation and Heterocycle Formation

The specific structure of this compound, with its cyclohexyl ring providing a rigid scaffold and the allylic alcohol functionality positioned for intramolecular reactions, makes it particularly suited for annulation and heterocycle formation. The proximity of the hydroxyl group and the alkene moiety allows for facile participation in cyclization reactions, leading to the creation of new ring systems.

Heterocycle Formation: this compound serves as a valuable precursor for the synthesis of various oxygen-containing heterocycles, notably tetrahydrofurans and pyrans, which are prevalent motifs in natural products and pharmaceuticals.

Selenocyclofunctionalization: A prominent pathway involves the use of electrophilic selenium reagents, such as benzeneselenenyl triflate (PhSeOTf) or phenyl selenocyanate (B1200272) in the presence of copper triflate (PhSeCN-Cu(OTf)₂), to mediate the cyclization of this compound. These reactions typically proceed via the formation of a seleniranium ion intermediate, followed by intramolecular attack of the hydroxyl group, leading to the formation of fused tetrahydrofurans and pyrans with high regio- and stereoselectivity researchgate.netresearchgate.netresearchgate.netresearchgate.netclockss.orgmolaid.comnottingham.ac.ukresearchgate.net. For instance, treatment with benzeneselenenyl triflate can yield fused bicyclic ethers researchgate.netresearchgate.netresearchgate.net.

Palladium-Catalyzed Cyclizations: Transition metal catalysis, particularly using palladium, offers another effective route. Palladium-catalyzed cyclizations of γ-hydroxy alkenes, including derivatives of this compound, can lead to the formation of tetrahydrofurans. These reactions often exhibit good stereochemical control, yielding fused bicyclic ethers nih.govcore.ac.ukresearchgate.net. For example, the reaction of trans-2-allylcyclohexanol (B2448913) with aryl bromides under palladium catalysis can produce substituted tetrahydrofurans with high diastereoselectivity nih.gov.

Iodo-cyclization: this compound can also undergo cyclization reactions mediated by iodine reagents. For instance, treatment with iodine in the presence of Lewis acids or other activators can lead to the formation of iodinated cyclic ethers or related structures through intramolecular nucleophilic attack psu.edu.

Annulation (Ring Construction): The term "annulation" broadly refers to the construction of new rings within a molecule wikipedia.org. While the classic Robinson annulation involves a tandem Michael addition and aldol (B89426) condensation to form six-membered rings, the cyclization reactions described above, which lead to fused ring systems from this compound, are also forms of annulation. These reactions effectively build new carbocyclic or heterocyclic rings onto the existing cyclohexyl framework.

Fused Ring Systems: The formation of fused tetrahydrofurans and pyrans from this compound via selenocyclofunctionalization or palladium catalysis directly exemplifies annulation, creating bicyclic structures researchgate.netmolaid.comnottingham.ac.uknih.govcore.ac.ukresearchgate.net. These transformations leverage the inherent structure of this compound to construct more complex cyclic architectures.

Radical Cyclizations: In some contexts, allylcycloalkanols, including derivatives related to this compound, have been employed in radical cyclization reactions to form fused pyridine (B92270) systems, demonstrating the versatility of such substrates in constructing polycyclic frameworks thieme-connect.com.

The ability of this compound to participate in these diverse cyclization and annulation reactions underscores its strategic importance as a versatile synthon in modern organic synthesis, enabling the efficient construction of complex cyclic and heterocyclic molecules.

Data Tables

The following tables summarize key transformations involving this compound, highlighting its role in heterocycle and fused ring formation.

Table 1: Heterocycle Formation via Selenocyclofunctionalization

ReactantReagent(s)ConditionsProduct TypeYield (%)Stereoselectivity (dr)Citation(s)
trans-2-AllylcyclohexanolBenzeneselenenyl triflate (PhSeOTf)CH₂Cl₂, 0 °CFused Tetrahydrofuran (B95107)/PyranVariesVaries researchgate.netresearchgate.netmolaid.com
This compoundPhenyl selenocyanate, Cu(OTf)₂Toluene, 25 °CExo-cyclized Ether95%trans:cis = 96:4 clockss.org
This compoundBenzeneselenenyl triflate (PhSeOTf)CH₂Cl₂, 0 °CFused Tetrahydrofuran/PyranVariesVaries nottingham.ac.uk

Table 2: Heterocycle Formation via Palladium-Catalyzed Cyclization

ReactantReagent(s)ConditionsProduct TypeYield (%)Stereoselectivity (dr)Citation(s)
trans-2-Allylcyclohexanol2-Bromonaphthalene, Pd catalyst, Base, LigandVaries (e.g., Toluene, 65 °C)Fused Tetrahydrofuran70%>20:1 nih.gov
trans-2-AllylcyclohexanolAryl Bromide, Pd catalyst, Base, LigandVaries (e.g., Toluene, 65 °C)Fused Tetrahydrofuran70%>20:1 core.ac.uk
trans-2-AllylcyclohexanolAryl Bromide, Pd catalyst, Base, LigandVaries (e.g., Toluene, 65 °C)Fused Tetrahydrofuran70%>20:1 researchgate.net

Table 3: Other Cyclization Reactions

ReactantReagent(s)ConditionsProduct TypeYield (%)StereoselectivityCitation(s)
This compoundIodine (I₂)In presence of SnCl₄ or Pb(OAc)₄/NaIDihydrobenzofuran derivativeVariesVaries psu.edu

Compound Name List

this compound

Allylic Alcohols

Tetrahydrofuran

Pyrans

Benzeneselenenyl triflate (PhSeOTf)

Phenyl selenocyanate

Copper triflate (Cu(OTf)₂)

Aryl Bromide

2-Bromonaphthalene

Iodine (I₂)

Tin(IV) chloride (SnCl₄)

Lead(II) acetate (B1210297) (Pb(OAc)₄)

Sodium iodide (NaI)

Dihydrobenzofuran

Cyclohexane

Cyclohexanone

Allyltrimethylsilane

Methyl vinyl ketone

Estrone

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-prop-2-enylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-5-8-6-3-4-7-9(8)10/h2,8-10H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIOKFOCGZXJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472729
Record name 2-allylcyclohexanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21895-83-0
Record name 2-allylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Preparation of 2 Allylcyclohexanol and Its Stereoisomers

Grignard-Type Approaches to Allylcyclohexanol Derivatives

Grignard reagents are powerful carbon-based nucleophiles widely used for forming new carbon-carbon bonds. masterorganicchemistry.commasterorganicchemistry.com The synthesis of 2-Allylcyclohexanol can be effectively achieved by reacting a suitable Grignard reagent, namely allylmagnesium bromide, with an appropriate electrophilic cyclohexane precursor.

The most common and direct approach involves the ring-opening of an epoxide. masterorganicchemistry.com Specifically, the reaction of allylmagnesium bromide with cyclohexene oxide serves as a primary route to this compound. In this reaction, the nucleophilic allyl group attacks one of the electrophilic carbons of the epoxide ring. This attack proceeds via an S_N2 mechanism, which results in the opening of the three-membered ring and the formation of a new carbon-carbon bond. stackexchange.com The reaction is typically followed by an acidic workup to protonate the resulting alkoxide, yielding the final alcohol product.

A key stereochemical outcome of this reaction is the preferential formation of the trans isomer. The S_N2-like backside attack forces the allyl group to add to the opposite face of the ring relative to the oxygen atom, leading to a trans-diaxial arrangement in the transition state, which ultimately results in the thermodynamically more stable trans-2-allylcyclohexanol (B2448913). study.comresearchgate.net

Table 1: Grignard-Type Synthesis of this compound

Electrophile Grignard Reagent Solvent Key Conditions Primary Product Stereochemistry

While Grignard reagents can also react with ketones, the reaction of allylmagnesium bromide with cyclohexanone would yield 1-allylcyclohexanol, not the desired 2-substituted isomer. Therefore, the epoxide ring-opening strategy is the more direct Grignard-based method for this target molecule.

Retrosynthetic Analysis and Forward Synthesis Strategies for Stereocontrolled this compound Preparation

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. leah4sci.com For trans-2-allylcyclohexanol, the primary disconnection occurs at the carbon-carbon bond between the allyl group and the cyclohexane ring.

This analysis suggests a nucleophilic allyl synthon (such as an allyl Grignard reagent) and an electrophilic cyclohexyl synthon. study.com The most practical electrophilic equivalent is cyclohexene oxide.

Forward Synthesis based on Retrosynthetic Analysis:

The forward synthesis for trans-2-allylcyclohexanol, starting from basic precursors, can be outlined in two main stages: study.com

Preparation of Intermediates:

Allylmagnesium Bromide: This Grignard reagent is prepared by reacting allyl bromide with magnesium metal in an anhydrous ether solvent. study.comorgsyn.org

Cyclohexene Oxide: This epoxide is typically synthesized from cyclohexane in a multi-step process. First, cyclohexane undergoes bromination to form bromocyclohexane. study.comchegg.com Subsequent dehydrohalogenation with a strong base like potassium hydroxide yields cyclohexene. study.com Finally, the cyclohexene is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form cyclohexene oxide. study.com

Final Reaction:

The prepared allylmagnesium bromide is then reacted with cyclohexene oxide. The nucleophilic attack opens the epoxide ring, and after an aqueous acidic workup, trans-2-allylcyclohexanol is formed as the major product. study.com

Achieving the cis stereoisomer requires a different synthetic strategy. A plausible route involves the stereoselective reduction of an intermediate ketone. For instance, one could first synthesize 2-allylcyclohexanone and then use a reducing agent that favors the formation of the cis-alcohol.

Metal-Mediated Allylation Techniques in this compound Synthesis

Beyond Grignard reagents, other metal-mediated and metal-catalyzed reactions offer alternative pathways for synthesizing this compound precursors. These methods can provide different levels of stereocontrol and functional group tolerance.

A significant strategy involves the transition-metal-catalyzed allylic alkylation of cyclohexanone enolates. researchgate.net Palladium-catalyzed reactions are particularly prominent in this area. researchgate.net This approach is typically a two-step process to obtain this compound:

Allylation of Cyclohexanone: An enolate of cyclohexanone is first generated using a suitable base. This enolate then acts as a nucleophile in a palladium-catalyzed reaction with an allylic electrophile (e.g., allyl acetate (B1210297) or allyl carbonate). This forms 2-allylcyclohexanone.

Reduction of the Ketone: The resulting 2-allylcyclohexanone is then reduced to this compound. The stereochemical outcome of this step is highly dependent on the choice of reducing agent. Bulky reducing agents tend to favor the formation of one stereoisomer over the other.

More advanced methods, such as molybdenum-catalyzed asymmetric allylic alkylation, have also been developed, offering high levels of enantioselectivity for the construction of complex molecular scaffolds. acs.org While not always directly applied to this specific target, these techniques highlight the broad utility of transition metals in controlling the stereochemistry of allylation reactions.

Table 2: Example of a Two-Step Metal-Mediated Synthesis Pathway

Step Starting Material Reagents Intermediate/Product
1. Allylation Cyclohexanone 1. Base (e.g., LDA) 2. Allyl Acetate, Pd(0) catalyst 2-Allylcyclohexanone

The specific ratio of cis to trans isomers in the final product can be tuned by carefully selecting the reaction conditions and reagents, particularly the reducing agent in the second step.

Advanced Chemical Transformations and Intramolecular Reactivity of 2 Allylcyclohexanol

Intramolecular Cyclization Pathways: A Gateway to Fused Heterocyclic Systems

The strategic positioning of a hydroxyl group and an allyl moiety in 2-allylcyclohexanol provides a versatile platform for a variety of intramolecular cyclization reactions. These transformations are of significant interest in synthetic chemistry as they allow for the rapid construction of complex, fused heterocyclic ring systems, which are core structures in many natural products and biologically active molecules. nih.gov The stereochemical relationship between the allyl and hydroxyl groups on the cyclohexane ring (cis or trans) often plays a crucial role in determining the stereochemical outcome of these cyclization reactions.

Transition Metal-Catalyzed Cycloetherification Reactions:

Transition metal catalysis offers a powerful and efficient means to achieve cycloetherification, forming both a carbon-oxygen (C-O) and a carbon-carbon (C-C) bond in a single, atom-economical step. nih.govrsc.org Catalysts based on palladium and rhodium have proven particularly effective in mediating such transformations.

Palladium-catalyzed reactions have emerged as a robust methodology for the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes like this compound. nih.gov These reactions typically involve an aryl or vinyl bromide and proceed via an intramolecular insertion of the alkene into an intermediate palladium-alkoxide (Pd-O) bond. nih.govnih.gov This process facilitates the formation of a C-O and a C-C bond, along with up to two new stereocenters, in a single operation. nih.gov

The diastereoselectivity of the cyclization is highly dependent on the initial stereochemistry of the this compound substrate.

cis-2-Allylcyclohexanol : The palladium-catalyzed reaction of cis-2-allylcyclohexanol with 4-bromobiphenyl results in the formation of the corresponding bicyclic fused tetrahydrofuran (B95107) in a 60% yield, with a 10:1 mixture of diastereomers. nih.gov

trans-2-Allylcyclohexanol (B2448913) : In contrast, the analogous reaction starting from trans-2-allylcyclohexanol affords the product in a higher yield of 70% and with significantly greater diastereoselectivity (>20:1). nih.gov

The proposed mechanism for this transformation involves the syn-addition of the oxygen atom and the aryl group across the carbon-carbon double bond of the allyl group. nih.govnih.gov The reaction is initiated by the formation of a palladium alkoxide intermediate. This is followed by the intramolecular insertion of the tethered alkene into the Pd-O bond, a step that is preferred over insertion into the Pd-C bond. nih.gov The subsequent C-C bond-forming reductive elimination yields the fused tetrahydrofuran product and regenerates the Pd(0) catalyst, allowing the catalytic cycle to continue. nih.gov

Table 1: Diastereoselectivity in Palladium-Catalyzed Cyclization of this compound Isomers nih.gov
SubstrateYield (%)Diastereomeric Ratio (dr)
cis-2-Allylcyclohexanol6010:1
trans-2-Allylcyclohexanol70>20:1

Rhodium catalysis provides an alternative pathway for the intramolecular cyclization of unsaturated alcohols, often proceeding through oxidative mechanisms to yield unsaturated heterocyclic products. nih.govnih.gov While direct studies on this compound are not prevalent, the principles of rhodium-catalyzed oxidative cyclization can be applied. These reactions typically involve a Rh(III) catalyst and an external oxidant. nih.govrsc.org

The catalytic cycle is proposed to initiate with C-H bond activation, generating a rhodacycle intermediate. nih.gov In the context of this compound, this could involve the formation of a Rh(III)(π-allyl) complex. chemrxiv.orgchemrxiv.org Subsequent intramolecular nucleophilic attack by the hydroxyl group, followed by reductive elimination, would yield the cyclized product. The external oxidant serves to regenerate the active Rh(III) catalyst. chemrxiv.orgchemrxiv.org This type of oxidative annulation allows for the formation of fused oxygen heterocycles with a degree of unsaturation, a valuable motif in organic synthesis. nih.gov

Beyond palladium and rhodium, other metals and metal-free systems can promote the intramolecular cyclization of unsaturated alcohols.

Gold Catalysis : Gold(I) catalysts are known to promote the cyclization of unsaturated systems, including diazo-yne cyclizations that proceed via gold-carbene intermediates. nih.gov This highlights the potential for gold-catalyzed intramolecular reactions of this compound.

Lewis Acid Catalysis : Lewis acids such as indium(III) chloride (InCl₃·4H₂O) and zinc chloride (ZnCl₂) can mediate the intramolecular cyclization of unsaturated systems, offering a cheaper alternative to transition metal catalysts. nih.gov These reactions often proceed through an ene-type mechanism. nih.gov

Base Catalysis : In some cases, a transition-metal-free approach using a simple base like cesium carbonate (Cs₂CO₃) can effectively catalyze the intramolecular cyclization of substrates like 2-ynylphenols to form benzofurans. rsc.org This suggests that under specific conditions, a base-promoted pathway could be viable for this compound.

Halogen-Mediated Intramolecular Functionalization:

Halogen-mediated cyclizations, particularly iodocyclization, represent a classic and highly effective method for constructing oxygen-containing heterocycles from unsaturated alcohols. researchgate.net These reactions proceed through an electrophilic addition mechanism under generally mild conditions. researchgate.net

The reaction of this compound with an electrophilic iodine source, such as molecular iodine (I₂), triggers an intramolecular cyclization to form a fused, iodinated tetrahydrofuran ring system. mdpi.com This transformation is analogous to the well-studied iodocyclization of 2-allylphenols, which yields 2-iodomethyl-2,3-dihydrobenzofurans. researchgate.net

Organoselenium-Mediated Cyclofunctionalization:

Organoselenium reagents are powerful tools for the cyclofunctionalization of unsaturated alcohols, offering mild reaction conditions and high stereocontrol. The electrophilic nature of selenium reagents initiates a cascade that results in the formation of a new heterocyclic ring.

The reaction of this compound with an electrophilic selenium reagent, such as phenylselenyl chloride (PhSeCl) or phenylselenyl bromide (PhSeBr), initiates an oxyselenocyclization process. This reaction proceeds via the formation of a seleniranium ion intermediate upon the addition of the selenium electrophile to the allyl double bond. The proximate hydroxyl group then acts as an internal nucleophile, attacking the seleniranium ion to form a cyclic ether. This intramolecular cyclization is a highly efficient method for constructing tetrahydrofuran and tetrahydropyran ring systems fused to the cyclohexane core. researchgate.net The regioselectivity of the cyclization (5-exo vs. 6-endo) is influenced by factors such as the substrate structure and reaction conditions. For this compound, a 6-endo-trig cyclization is generally favored, leading to the formation of a pyran ring fused to the cyclohexane. The resulting product is a selanylmethyl-substituted cyclic ether, which can be further functionalized, for instance, by oxidative elimination of the selenium moiety to introduce a double bond.

Table 1: Representative Organoselenium-Mediated Cyclization of this compound Analogs Data is illustrative and based on reactions with similar cyclic homoallylic alcohols.

Entry Selenium Reagent Solvent Temperature (°C) Product (Major) Yield (%)
1 PhSeCl CH2Cl2 -78 to 25 Fused Pyran 85
2 PhSeBr CH3CN 0 to 25 Fused Pyran 88
3 N-PSP* CH2Cl2 -78 to 0 Fused Pyran 92

*N-PSP = N-Phenylselenylphthalimide

A key advantage of organoselenium-mediated cyclizations is the high degree of stereocontrol that can be achieved. The stereochemistry of the starting this compound significantly influences the stereochemical outcome of the cyclization. The attack of the internal hydroxyl nucleophile on the seleniranium ion intermediate typically occurs in an anti-fashion with respect to the selenium atom. This leads to a predictable stereochemical relationship between the newly formed C-O bond and the C-Se bond.

In the context of the cyclohexane ring of this compound, the conformational preference of the substituents plays a crucial role. The cyclization is expected to proceed through a chair-like transition state, with the bulky substituents preferentially occupying equatorial positions to minimize steric strain. The relative stereochemistry between the hydroxyl group and the allyl group on the cyclohexane ring will dictate the facial selectivity of the cyclization and the resulting stereochemistry of the fused cyclic ether. For instance, a cis-2-allylcyclohexanol is expected to yield a different diastereomer of the cyclized product compared to the trans-isomer. This stereochemical control is a valuable aspect of this methodology for the synthesis of complex, stereochemically defined polycyclic ethers.

Lewis Acid-Promoted Cyclizations:

Lewis acids are widely employed to catalyze intramolecular cyclizations by activating functional groups and promoting the formation of carbocationic intermediates. In the case of this compound derivatives, Lewis acids can facilitate the formation of pyran ring systems.

Acetals derived from this compound can undergo a Lewis acid-promoted intramolecular cyclization, often referred to as a Mukaiyama aldol (B89426)–Prins (MAP) type reaction, to form substituted tetrahydropyrans. nih.gov In this process, a Lewis acid, such as titanium tetrabromide (TiBr4) or scandium triflate (Sc(OTf)3), coordinates to one of the oxygen atoms of the acetal, leading to the formation of an oxocarbenium ion. nih.govnih.gov This highly electrophilic intermediate is then attacked by the internal allyl nucleophile, resulting in the formation of a pyran ring fused to the cyclohexane core. The reaction is typically highly stereoselective, with the stereochemistry of the product being controlled by the transition state geometry of the cyclization. This methodology provides a powerful route to complex polycyclic ether systems from readily available starting materials.

Table 2: Lewis Acid-Promoted Cyclization of a this compound-Derived Acetal Data is illustrative and based on the Mukaiyama aldol–Prins cyclization of similar acetals.

Entry Lewis Acid Solvent Temperature (°C) Product Yield (%) Diastereomeric Ratio
1 TiBr4 CH2Cl2 -78 Fused Pyran 75 8:1
2 Sc(OTf)3 CH3CN 25 Fused Pyran 82 9:1
3 AlBr3 CH2Cl2 -78 Fused Pyran 68 7:1

Radical-Mediated Intramolecular Cyclizations:

Radical cyclizations offer a complementary approach to the construction of cyclic systems, often proceeding under neutral conditions and tolerating a wide range of functional groups. The generation of a radical at a specific position can initiate an intramolecular addition to a tethered double bond, leading to the formation of a new ring.

A 2-pyridyl radical can be generated from a suitable precursor, such as a 2-bromopyridine derivative, under radical-initiating conditions, for example, using tributyltin hydride (Bu3SnH) and a radical initiator like azobisisobutyronitrile (AIBN), or through photoredox catalysis. nih.gov If a 2-pyridyl group is tethered to the hydroxyl group of this compound to form a 2-(2-allylcyclohexyloxy)pyridine derivative, the initially formed 2-pyridyl radical can undergo an intramolecular cyclization by adding to the allyl double bond. This reaction can proceed via either a 5-exo or a 6-endo cyclization pathway. The regioselectivity of this radical cyclization is governed by Baldwin's rules and the stability of the resulting radical intermediate. The 6-endo cyclization would lead to the formation of a seven-membered ring containing the pyridine (B92270) nitrogen, fused to the cyclohexane ring. This transformation provides a unique route to novel heterocyclic scaffolds.

Table 3: Radical-Mediated Intramolecular Cyclization of a 2-(2-Allylcyclohexyloxy)pyridine Derivative Data is illustrative and based on radical cyclizations of similar substrates.

Entry Radical Initiator System Solvent Temperature (°C) Product (Major) Yield (%)
1 Bu3SnH, AIBN Toluene 80 6-endo cyclized 65
2 (TMS)3SiH, AIBN Benzene 80 6-endo cyclized 70
3 Photoredox Catalyst DMF 25 6-endo cyclized 78

Oxidation Reactions of the Allylic Moiety:

Selective Epoxidation using Peroxy Acids

The selective epoxidation of the double bond within the allyl group of this compound is a significant transformation, yielding valuable epoxide intermediates. This reaction is commonly achieved using peroxy acids in a process known as the Prilezhaev reaction. wikipedia.org Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective reagents for this purpose due to their reactivity and selectivity under mild conditions. wikipedia.orgorientjchem.org

The epoxidation of alkenes with peroxy acids proceeds through a concerted mechanism, often referred to as the "butterfly mechanism". wikipedia.org In this transition state, the peroxy acid delivers an electrophilic oxygen atom to the nucleophilic double bond in a single, stereospecific step. libretexts.orglibretexts.org This means that the stereochemistry of the starting alkene is retained in the resulting epoxide product. wikipedia.orgmasterorganicchemistry.com

For allylic alcohols like this compound, the resident hydroxyl group plays a crucial role in directing the stereochemical outcome of the epoxidation. The reaction exhibits high diastereoselectivity due to the formation of a hydrogen bond between the alcohol's hydroxyl group and the incoming peroxy acid in the transition state. nih.gov This interaction directs the peroxy acid to deliver the oxygen atom to the syn-face of the double bond, meaning the face on the same side as the hydroxyl group. researchgate.net Computational studies on similar cyclic allylic alcohols have shown that this syn-directing hydrogen bonding interaction leads to a more stable, lower-energy transition state compared to the alternative anti-attack. nih.gov

The result is the predominant formation of the syn-epoxy alcohol. The degree of this syn-selectivity is typically high, though it can be influenced by the steric environment of the substrate molecule. researchgate.net For unhindered or slightly hindered allylic alcohols, the directing effect of the hydroxy group is the dominant controlling factor. researchgate.net

Research Findings:

The epoxidation of this compound with m-CPBA is expected to proceed with high syn-diastereoselectivity. The reaction involves the electrophilic attack of the peroxy acid on the allyl double bond, guided by the neighboring hydroxyl group.

Reagent: meta-chloroperoxybenzoic acid (m-CPBA) is a widely used, stable, and soluble peroxy acid for this transformation. wikipedia.org

Mechanism: The reaction follows a concerted "butterfly" pathway, which is stereospecific. wikipedia.orgmasterorganicchemistry.com

Stereocontrol: The key factor governing diastereoselectivity is the intramolecular hydrogen bond between the substrate's -OH group and the peroxy acid, which favors the formation of the syn-epoxide. nih.govresearchgate.net

The table below illustrates the expected outcome for the selective epoxidation of a stereoisomer of this compound.

SubstrateReagentSolventMajor ProductDiastereomeric Ratio (syn:anti)
(1R,2S)-2-Allylcyclohexanolm-CPBADichloromethane (CH₂Cl₂)(1R,2S)-2-((oxiran-2-yl)methyl)cyclohexan-1-ol (syn-epoxide)>95:5

Stereochemical Aspects and Diastereoselectivity in 2 Allylcyclohexanol Transformations

Influence of Starting Material Stereoisomerism on Reaction Yields and Diastereoselectivity

The stereochemical configuration of the 2-allylcyclohexanol starting material significantly impacts the diastereoselectivity and, in some cases, the yield of its transformation products. Studies involving cis- and trans-2-allylcyclohexanols demonstrate that these isomeric forms can lead to distinct stereochemical outcomes in cyclization reactions.

For instance, when cis- and trans-2-allylcyclohexanols are subjected to cyclization reactions, such as those forming fused tetrahydrofurans, different diastereomeric products can be obtained nottingham.ac.uk. The specific pathway followed can depend on the initial stereochemistry. In some metal-catalyzed reactions, the trans isomer of this compound has been shown to provide products with high diastereoselectivity. A palladium-catalyzed reaction involving a trans-2-allylcyclohexanol (B2448913) derivative yielded the corresponding fused tetrahydrofuran (B95107) in 70% yield with a diastereomeric ratio (dr) exceeding 20:1 nih.gov. Similarly, selenium-based reagents have been employed to cyclize both cis- and trans-2-allylcyclohexanols, leading to the formation of fused tetrahydrofurans and pyrans, with the stereochemistry of the starting material dictating the stereochemistry of the cyclic product researchgate.net.

Starting Material StereoisomerReaction Type (General)Key Product TypeReported Yield (%)Diastereomeric Ratio (dr)Citation
cis-2-AllylcyclohexanolCyclizationFused TetrahydrofuranVariesVaries nottingham.ac.uk
trans-2-AllylcyclohexanolCyclizationFused TetrahydrofuranVariesVaries nottingham.ac.uk
trans-2-AllylcyclohexanolPd-catalyzed cyclizationFused Tetrahydrofuran70>20:1 nih.gov
cis/trans-2-AllylcyclohexanolSelenium-mediated cyclizationFused Tetrahydrofuran/PyransVariesVaries researchgate.net

Diastereoselective Induction in Metal-Catalyzed Annulations

Metal-catalyzed annulation reactions are powerful tools for constructing complex cyclic structures with high stereocontrol. When this compound or its derivatives are employed as substrates in such transformations, the choice of metal catalyst and reaction conditions can profoundly influence the diastereoselectivity of the newly formed stereocenters.

Palladium catalysis has been particularly effective in the stereoselective synthesis of tetrahydrofurans from γ-hydroxy terminal alkenes, including those derived from cyclohexanol (B46403) structures. As noted previously, a palladium-catalyzed cyclization of trans-2-allylcyclohexanol yielded a product with a diastereomeric ratio greater than 20:1, highlighting the catalyst's ability to induce significant diastereoselectivity nih.gov. Other metal-catalyzed annulations, such as those involving gold or rhodium, are also known to promote stereoselective cyclizations of unsaturated alcohols and related substrates, forming heterocyclic motifs found in natural products nottingham.ac.ukntu.edu.sgnih.govguliasgroup.com. These reactions often proceed via mechanisms that involve the precise positioning of the substrate relative to the metal center, leading to predictable stereochemical outcomes.

Electrophilic cyclizations, while not always metal-catalyzed in the traditional sense, also play a role. For example, selenium-mediated cyclizations of 2-allylcyclohexanols with reagents like benzeneselenenyl triflate can lead to the formation of fused tetrahydrofurans and pyrans with controlled stereochemistry, often explained by the formation of stereodefined seleniranium intermediates researchgate.netresearchgate.netscribd.com.

Reaction TypeCatalyst/ReagentSubstrate ExampleProduct TypeReported Diastereoselectivity (dr)Citation
Pd-catalyzed cyclizationPalladiumtrans-2-AllylcyclohexanolFused Tetrahydrofuran>20:1 nih.gov
Selenium-mediated cyclizationBenzeneselenenyl triflatecis/trans-2-AllylcyclohexanolFused Tetrahydrofuran/PyransVaries researchgate.netresearchgate.net
Metal-catalyzed cyclization (general)Gold, Rhodium, PalladiumVarious unsaturated alcoholsHeterocyclesHigh stereocontrol nottingham.ac.ukntu.edu.sgnih.govguliasgroup.com

Impact of Substrate Steric Hindrance on Chemo- and Regioselectivity

Steric hindrance within a molecule, such as this compound, is a critical factor that influences both chemoselectivity (which functional group reacts) and regioselectivity (where on the molecule the reaction occurs) pediaa.com. The spatial arrangement and bulkiness of substituents can direct the approach of reagents and catalysts, favoring specific reaction pathways.

Furthermore, steric effects are integral to explaining the stereoselectivity observed in reaction intermediates. For example, in selenium-mediated cyclizations, the stereochemistry of the resulting products is often rationalized by considering the steric and electronic influences within the phenylseleniranium intermediates researchgate.net. In other metal-catalyzed processes, steric factors can play a crucial role in locking the conformation of the substrate, thereby favoring specific C–H activation events necessary for annulation nih.gov. The precise positioning dictated by steric interactions can thus guide the reaction to a particular site on the molecule (regioselectivity) and influence the formation of specific stereoisomers.

Compound List:

this compound

Tetrahydrofuran

Pyrans

Mechanistic Investigations of 2 Allylcyclohexanol Reactivity

Mechanisms of Transition Metal-Catalyzed Reactions:

Transition metal catalysis, particularly involving palladium, plays a significant role in the reactivity of 2-allylcyclohexanol, enabling various cyclization and oxidation processes.

Elucidation of Wacker-Type Oxidation Pathways

Wacker-type oxidation, a process that converts alkenes into carbonyl compounds using palladium(II) catalysts, can be applied to molecules like this compound. The general mechanism involves the coordination of the alkene to a Pd(II) center, followed by nucleophilic attack, typically by water, to form a β-hydroxyalkylpalladium intermediate libretexts.orgnumberanalytics.com. For substrates like allylic alcohols, regioselectivity can be an issue, potentially leading to mixtures of ketone and aldehyde products under standard Tsuji-Wacker conditions libretexts.org. Specialized catalysts, such as Pd(Quinox)Cl₂, have been developed to promote selective methyl ketone formation from allylic alcohols libretexts.orgnih.gov. The mechanism can involve syn- or anti-hydroxypalladation, influencing the site selectivity of the oxidation libretexts.orgnih.govillinois.edu. While specific studies on this compound's Wacker-type oxidation are not detailed in the provided search results, the general principles suggest that the terminal alkene of the allyl group would be the primary site of oxidation, potentially yielding a ketone or aldehyde functionality on the side chain, while the cyclohexanol (B46403) ring remains intact.

Proposed Mechanisms for Palladium-Catalyzed Cyclizations: Alkene Insertion and Reductive Elimination

Palladium-catalyzed cyclizations, such as intramolecular Heck reactions, are crucial for forming cyclic structures from molecules like this compound libretexts.orgwikipedia.org. In these reactions, the palladium catalyst typically undergoes oxidative addition to an aryl or vinyl halide (if present on the substrate), followed by coordination and migratory insertion of the alkene moiety into the palladium-carbon bond libretexts.orgwikipedia.org. For this compound, if a suitable leaving group were present on the cyclohexanol ring, the allyl group's double bond could participate in such a cyclization.

A key aspect of these mechanisms is the sequence of alkene insertion into a Pd-C bond, followed by β-hydride elimination and reductive elimination to regenerate the catalyst and form a new C-C bond libretexts.orgnih.gov. Mechanistic studies on related systems, such as the palladium-catalyzed synthesis of tetrahydrofurans from γ-hydroxy terminal alkenes, highlight the importance of the alkene insertion step into Pd-C bonds, often occurring in an eclipsed conformation nih.gov. For instance, in the palladium-catalyzed cyclization of this compound derivatives with aryl bromides, the formation of tetrahydrofuran (B95107) products involves alkene insertion and subsequent reductive elimination nih.gov. The stereochemical outcome is often influenced by the substrate's conformation and the catalyst system nih.gov.

Mechanistic Studies of Halogen-Mediated Cyclizations:

Halogen-mediated cyclizations leverage the electrophilic nature of halogens to induce ring formation in unsaturated molecules.

Formation and Reactivity of Iodonium (B1229267) Ion Intermediates

The cyclization of allylic alcohols mediated by halogens often proceeds through the formation of halonium ion intermediates researchgate.netmdpi.comacs.orgrsc.org. In iodocyclizations, an electrophilic iodine species (e.g., I⁺) attacks the alkene of the allyl group, generating a cyclic iodonium ion mdpi.comacs.org. This highly reactive intermediate is susceptible to nucleophilic attack. For this compound, the hydroxyl group on the cyclohexanol ring can act as an internal nucleophile, attacking the iodonium ion to form a cyclic ether, often incorporating the iodine atom into the ring system researchgate.netmdpi.comrsc.org. The regiochemistry of the nucleophilic attack on the iodonium ion determines the final product structure. Studies have shown that these reactions can be highly enantioselective when chiral catalysts are employed rsc.org.

Nucleophilic Attack Pathways in Halocyclization

Following the formation of the halonium ion intermediate, the subsequent nucleophilic attack dictates the outcome of the halocyclization. In the case of this compound, the hydroxyl group's oxygen atom can attack the electrophilic carbon of the iodonium or bromonium ion. This intramolecular attack leads to the formation of a new C-O bond, closing a ring and incorporating the halogen atom onto the carbon backbone researchgate.netmdpi.comacs.org. The stereochemical outcome of this nucleophilic attack is crucial and can be influenced by the conformation of the substrate and the reaction conditions researchgate.netrsc.org. For example, the 3-exo iodo-cycloetherification of allyl alcohols, a process relevant to this compound, involves the nucleophilic attack of the hydroxyl oxygen on the iodonium ion intermediate rsc.org.

Kinetic and Mechanistic Insights into Organoselenium-Mediated Reactions:

Organoselenium compounds serve as effective electrophilic selenium sources, enabling cyclization reactions analogous to halocyclizations.

The mechanism typically begins with the electrophilic attack of a selenium species (e.g., PhSe⁺, derived from PhSeCl or PhSeBr) on the alkene of the allyl group, forming a cyclic seleniranium ion intermediate windows.netscholaris.caresearchgate.netresearchgate.net. Similar to halocyclizations, the hydroxyl group of this compound can then act as an internal nucleophile, attacking the seleniranium ion to form a cyclic ether with a selenium substituent windows.netresearchgate.netresearchgate.net. The regioselectivity of this attack and the stereochemistry of the selenium addition are critical aspects of the reaction windows.netresearchgate.net. Kinetic studies in organoselenium-mediated cyclizations often focus on determining rate-determining steps and understanding the influence of catalysts, such as bases, on reaction rates researchgate.netnih.gov. For instance, studies on the phenylselenoetherification of unsaturated alcohols have shown that the basicity of the catalyst correlates with the reaction rate researchgate.net. The use of chiral organoselenium reagents or catalysts can lead to enantioselective selenocyclizations nih.gov.

Synthetic Utility of 2 Allylcyclohexanol in Complex Molecule and Heterocycle Construction

Precursor for Fused Bicyclic and Spirocyclic Oxygen Heterocycles

2-Allylcyclohexanol can be employed in synthetic strategies aimed at constructing fused bicyclic and spirocyclic oxygen heterocycles. Palladium-catalyzed reactions have shown promise in this area. For instance, the palladium-catalyzed reaction of cis-2-allylcyclohexanol with aryl bromides has been explored for the synthesis of fused bicyclic oxygen heterocycles, yielding products with moderate to good yields and specific diastereoselectivities nih.gov. The stereochemistry of the starting this compound significantly influences both the yield and the diastereoselectivity of these cyclization processes nih.gov.

Furthermore, selenium-mediated cyclization reactions, using reagents like benzene-selenenyl triflate, have been demonstrated to convert 2-allylcyclohexanols into fused tetrahydrofurans and pyrans researchgate.net. While not exclusively forming bicyclic systems in all cases, these reactions leverage the cyclohexyl ring as part of the fused heterocyclic structure. Related methodologies, applied to similar alkene-containing alcohols, have also shown amenability to the synthesis of spirocyclic ring systems, suggesting a broader potential for this compound in generating such architectures nih.gov.

Table 6.1.1: Formation of Fused Bicyclic and Spirocyclic Oxygen Heterocycles from this compound Derivatives

Reaction Type / ReagentSubstrate DerivativeProduct ClassKey ConditionsYield / Selectivity (Example)Citation
Palladium-catalyzed cyclizationcis-2-AllylcyclohexanolFused bicyclic oxygen heterocyclesAryl bromide, Pd catalyst60% yield, 10:1 diastereomeric ratio (with 4-bromobiphenyl) nih.gov
Selenium-mediated cyclizationα- and β-2-AllylcyclohexanolsFused tetrahydrofurans and pyransBenzene-selenenyl triflateNot specified researchgate.net
Rhodium-catalyzed cyclizationThis compoundOxygen heterocycle (cyclization product 6)(TSPP)RhIIIRapid reaction rsc.org
Palladium-catalyzed cyclizationSimilar alkenolsSpirocyclic ring systems (general method)Aryl bromide, Pd catalystAmenable to synthesis nih.gov

Building Block for Unsaturated Heterocyclic Compounds

This compound can also function as a precursor for unsaturated heterocyclic compounds. Transition metal-catalyzed intramolecular oxidative alkoxylation reactions, such as those employing rhodium catalysts, can lead to the formation of oxygen heterocycles where a carbon-carbon double bond is retained within the newly formed ring system rsc.org. This retained unsaturation offers opportunities for subsequent functionalization, increasing the synthetic utility of these products.

Electrophilic selenocyclofunctionalization protocols, utilizing reagents like phenylselenyl chloride or triflate, are effective for the construction of various oxygen-containing heterocycles, including unsaturated ones researchgate.net. These methods are known for their regioselectivity and can be applied to a range of unsaturated alcohols researchgate.net. The ability to form unsaturated heterocycles is a key aspect of this compound's role as a versatile synthetic intermediate.

Table 6.2.1: Formation of Unsaturated Heterocyclic Compounds from this compound

Reaction Type / ReagentSubstrate DerivativeProduct ClassKey ConditionsOutcomeCitation
Oxidative AlkoxylationThis compoundUnsaturated oxygen heterocyclesTransition metal catalyst (e.g., Rh)Retained C=C double bonds for further functionalization rsc.org
Selenium-mediated cyclizationThis compoundUnsaturated oxygen heterocyclesElectrophilic selenium species (e.g., PhSeX)Regioselective formation of unsaturated cyclic ethers researchgate.net
Cyclization of diazo compoundsRelated substratesα,β-unsaturated products (e.g., 7 from 6f)Photochemical/thermal decomposition of diazoFormation of unsaturated compounds observed in related systems pku.edu.cn

Intermediate in the Formation of Substituted Tetrahydrofurans and Tetrahydropyrans

A significant application of this compound lies in its role as an intermediate for the synthesis of substituted tetrahydrofurans (THFs) and tetrahydropyrans (THPs). Selenium-mediated cyclization reactions, for example, using benzene-selenenyl triflate, are well-established for converting 2-allylcyclohexanols into fused tetrahydrofurans and pyrans researchgate.net. These reactions proceed via intramolecular cyclization, forming the cyclic ether ring. The electrophilic selenium species activate the alkene, allowing the hydroxyl group to attack, leading to regioselective formation of substituted cyclic ethers researchgate.net.

While direct examples starting from this compound are presented, related palladium-catalyzed cyclization strategies, often employed with similar alkene-containing alcohols like 4-penten-1-ol, also demonstrate the formation of substituted tetrahydrofurans and can be extended to form spirocyclic systems nih.govcore.ac.uk. These methods typically involve aryl halides and palladium catalysts, highlighting the versatility of catalytic approaches in accessing these important heterocyclic scaffolds. The ability to form substituted THFs and THPs makes this compound a valuable starting material for synthetic chemists targeting molecules with these common structural motifs.

Table 6.3.1: Formation of Substituted Tetrahydrofurans and Tetrahydropyrans from this compound

Reaction Type / ReagentSubstrate DerivativeProduct ClassKey ConditionsOutcome / SelectivityCitation
Selenium-mediated cyclizationα- and β-2-AllylcyclohexanolsFused tetrahydrofurans and pyransBenzene-selenenyl triflateFormation of substituted cyclic ethers researchgate.net
Electrophilic SelenocyclizationUnsaturated alcoholsSubstituted tetrahydrofurans and tetrahydropyransPhenylselenyl chloride, ionic liquidsMild conditions, absolute regioselectivity, applicable to various substituted alkenols researchgate.net
Palladium-catalyzed cyclization2-Allyl-1-cycloalkanolsFused bicyclic oxygen heterocycles (incl. THFs)Pd catalyst, aryl bromideExplored for synthesis nih.gov
Palladium-catalyzed oxyalkynylationAlkenols (related substrates)Substituted tetrahydrofuransPd(0) catalyst, bromoalkynesGood yield and diastereoselectivity core.ac.ukepfl.ch

Compound List:

this compound

Emerging Research Directions and Future Prospects in 2 Allylcyclohexanol Chemistry

Development of Novel Catalytic Systems for Enhanced Stereocontrol and Efficiency

The synthesis of stereochemically defined cyclic compounds is a critical objective in organic chemistry, and 2-allylcyclohexanol is a key substrate for achieving this goal. Significant advancements have been made in developing catalytic systems that promote highly stereoselective transformations.

Palladium Catalysis: Palladium-catalyzed reactions have emerged as powerful tools for the cyclization of allylic alcohols, including this compound, leading to the formation of cyclic ethers such as tetrahydrofurans ( epfl.ch, nih.gov, core.ac.uk). These methodologies often exhibit excellent control over diastereoselectivity, particularly in the synthesis of trans-disubstituted tetrahydrofurans. For example, palladium-catalyzed cyclizations of both cis- and trans-2-allylcyclohexanol (B2448913) with aryl bromides have yielded bicyclic tetrahydrofuran (B95107) derivatives with high diastereomeric ratios (>20:1) ( nih.gov). Ongoing research focuses on developing more efficient and selective palladium catalytic systems, including those based on Pd(0) and Pd(II) species, for reactions like oxy- and aminoalkynylation, aiming to broaden the scope and improve yields ( epfl.ch).

Organoselenium Reagents and Catalysis: Electrophilic organoselenium reagents, notably phenylselenenyl triflate (PhSeOTf), have proven highly effective for the stereoselective synthesis of cyclic ethers from unsaturated alcohols like this compound ( researchgate.net, researchgate.net, clockss.org, researchgate.net, researchgate.net). These reactions typically proceed with high stereo- and regioselectivity, furnishing fused tetrahydrofurans and pyrans ( researchgate.net, researchgate.net). Future research is directed towards the design of novel, more efficient, and enantioselective organoselenium catalysts, potentially incorporating chiral ligands or selenium-containing chiral auxiliaries, to achieve even greater control over stereochemistry ( researchgate.net, researchgate.net, researchgate.net, researchgate.net).

Rhodium Catalysis: Rhodium porphyrin complexes, such as (TSPP)RhIII, have demonstrated utility in facilitating intramolecular oxidative alkoxylation reactions with substrates like this compound, leading to the formation of cyclized products ( rsc.org). The continued development of robust and selective rhodium-based catalytic systems for the functionalization of allylic alcohols represents a promising avenue for future research.

Other Transition Metal Catalysis: While not as extensively documented for this compound specifically in the provided literature, copper catalysis has been employed for exoselective oxysulfenylation of alkenols, yielding enantioenriched cyclic ethers with high enantioselectivity ( researchgate.net). The exploration of other transition metals for stereoselective cyclizations and functionalizations of this compound is an active area of investigation.

Table 1: Selected Catalytic Systems for Stereoselective Transformations of this compound Derivatives

Catalyst SystemSubstrate ExampleReaction TypeKey Outcome/StereoselectivityReference(s)
Pd(0)/Pd(II) catalystscis/trans-2-AllylcyclohexanolPd-catalyzed cyclization with aryl bromidesFormation of bicyclic tetrahydrofurans with high dr (>20:1) nih.gov
Pd(0) catalystsThis compoundOxy- and aminoalkynylationSynthesis of tetrahydrofurans, diastereoselective epfl.ch
Rhodium porphyrin complexesThis compoundIntramolecular oxidative alkoxylationFormation of cyclization product (e.g., fused tetrahydrofuran) rsc.org
Phenylselenenyl triflatecis/trans-2-AllylcyclohexanolOxyselenenylation/CyclizationFormation of fused tetrahydrofurans/pyrans, stereoselective researchgate.net, researchgate.net
Copper catalystsAlkenolsExoselective oxysulfenylationEnantioenriched cyclic ethers, high enantioselectivity researchgate.net

Exploration of Sustainable and Green Chemistry Methodologies for its Transformations

The drive towards more environmentally benign chemical processes has spurred the exploration of sustainable methodologies for the transformations of this compound.

Water as a Reaction Medium: The utilization of water as a solvent is a key tenet of green chemistry. The intramolecular oxidative alkoxylation of this compound catalyzed by rhodium porphyrin complexes has been successfully performed in water, demonstrating the feasibility of environmentally friendly reaction conditions ( rsc.org).

Ionic Liquids: Ionic liquids offer a tunable and often recyclable medium for organic synthesis. The oxyselenocyclization of unsaturated alcohols, including those derived from this compound, has been achieved using phenylselenenyl triflate in ionic liquids, which can act as both the solvent and catalyst, thereby avoiding the use of traditional toxic or corrosive catalysts ( researchgate.net).

Mechanochemistry: Mechanochemical approaches, employing techniques such as ball-milling, are gaining prominence for enabling solvent-free or reduced-solvent reactions ( mdpi.com, rsc.org). While direct applications to this compound are not explicitly detailed in the current literature, the broader trend towards mechanochemical allylation and cyclopropanation reactions suggests this as a promising future direction for transforming allylic alcohols in a sustainable manner ( mdpi.com, rsc.org).

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions that are highly exothermic or involve hazardous intermediates ( thieme-connect.de, europa.eu). Although specific flow chemistry applications for this compound transformations were not found in the reviewed literature, its increasing adoption in fine chemical synthesis indicates a potential area for future development to enhance process control and sustainability.

Catalyst Recycling and Atom Economy: Research efforts are increasingly focused on developing recyclable catalytic systems, such as heterogeneous catalysts or those that can be easily separated and reused. This aligns with green chemistry principles by minimizing waste and improving resource efficiency. The use of ionic liquids as recyclable media in oxyselenocyclizations exemplifies this approach ( researchgate.net).

Table 2: Green Chemistry Methodologies Applied to or Potentially Applicable to this compound Transformations

MethodologyReagent/Catalyst SystemReaction TypeSolvent/ConditionsKey Outcome/BenefitReference(s)
Water as Solvent(TSPP)RhIIIOxidative alkoxylationWaterEnvironmentally benign reaction medium rsc.org
Ionic LiquidsPhenylselenenyl triflateOxyselenocyclizationIonic liquids (as solvent/catalyst)Recyclable medium, avoids toxic catalysts researchgate.net
Mechanochemistry(e.g., Lanthanide catalysts, Zn(0))Allylation, CyclopropanationSolvent-free (ball-milling)Reduced solvent usage, potential for efficient transformations mdpi.com, rsc.org
Flow Chemistry(Various transition metal catalysts, Lewis acids)General transformationsContinuous flow reactorsEnhanced safety, efficiency, scalability thieme-connect.de, europa.eu

Discovery of New Reactivity Modes and Multi-Component Reactions Involving this compound

The exploration of novel reactivity modes and the development of efficient multi-component reactions (MCRs) are crucial for expanding the synthetic utility of this compound.

Domino and Tandem Reactions: Domino or tandem reaction sequences enable the efficient construction of complex molecular architectures in a single operational step, thereby reducing waste and purification efforts. Palladium-catalyzed oxy- and aminoalkynylation reactions, which can be viewed as cyclization-functionalization domino processes, are being investigated for the synthesis of tetrahydrofurans and pyrrolidines ( epfl.ch). While specific domino reactions directly employing this compound as a starting material were not extensively detailed, the principles of such cascade reactions are highly relevant for its future transformations, with ongoing research in the broader field of domino reactions aiming to synthesize complex heterocyclic systems ( iupac.org).

Novel Cyclization Pathways: Beyond established oxyselenenylation and palladium-catalyzed cyclizations, research continues to uncover new pathways for functionalizing the alkene and alcohol moieties of this compound. For instance, iodo-cyclizations, utilizing iodine in the presence of catalysts like EPZ-10, have been reported for related substrates such as o-allylphenols, leading to the formation of dihydrobenzofurans ( psu.edu). Investigating similar iodine-mediated or other halogen-mediated cyclizations for this compound could unveil novel reactivity patterns.

Multi-Component Reactions (MCRs): MCRs, where three or more reactants converge in a single step to form a product, offer significant advantages in terms of synthetic efficiency. Although specific MCRs directly incorporating this compound were not detailed in the reviewed literature, its bifunctional nature (alkene and alcohol) positions it as a potential candidate for developing novel MCRs. Such reactions, perhaps in conjunction with other functional groups or building blocks, could rapidly assemble complex molecular structures.

Functionalization of the Allyl Moiety: The allyl group within this compound provides a versatile handle for a variety of transformations beyond simple cyclization. Research into selective oxidation, epoxidation, or hydrofunctionalization of the alkene, potentially in tandem with the alcohol group, could lead to novel functionalized cyclohexanol (B46403) derivatives. For example, the epoxidation of this compound using m-CPBA has been noted ( ucl.ac.uk), indicating potential for further transformations of the resulting epoxide.

Table 3: Emerging Reactivity Modes and Multi-Component Reaction Potential for this compound

Reaction Type/StrategyKey Reagents/CatalystsTransformation FocusPotential Outcome/ApplicationReference(s)
Domino/Tandem ReactionsPd catalysts, other transition metals, organocatalystsCyclization-functionalization, cascade reactionsEfficient synthesis of heterocycles, complex molecules epfl.ch, iupac.org
Iodo-cyclizationIodine (I₂), EPZ-10 catalystIntramolecular cyclizationFormation of iodinated cyclic ethers (analogous to o-allylphenols) psu.edu
Multi-Component Reactions(Hypothetical) Diverse building blocks, catalystsRapid assembly of complex structuresCreation of diverse molecular libraries, efficient synthesisN/A (potential)
Allyl Group FunctionalizationOxidants (e.g., m-CPBA), Hydrofunctionalization reagentsSelective modification of alkene moietyAccess to functionalized cyclohexanol derivatives, epoxides, diols, etc. ucl.ac.uk

The ongoing research into novel catalytic systems, sustainable methodologies, and innovative reaction pathways highlights the substantial potential for this compound in modern organic synthesis. Future endeavors are expected to further refine stereocontrol, enhance reaction efficiency, and expand the repertoire of transformations, solidifying its role as a valuable synthon in the creation of complex and high-value chemical entities.

Compound Name Table:

this compound

Phenylselenenyl triflate (PhSeOTf)

(TSPP)RhIII

Copper catalysts

Palladium catalysts (Pd(0), Pd(II))

Ionic Liquids

m-CPBA (meta-Chloroperoxybenzoic Acid)

Aryl bromides

Alkenols

o-Allylphenols

Iodine (I₂)

EPZ-10

Q & A

Q. How can kinetic studies elucidate the degradation mechanisms of this compound in environmental matrices?

  • Perform pseudo-first-order kinetics experiments under controlled pH, temperature, and UV light exposure. Monitor degradation products via LC-MS/MS and propose pathways using isotopic labeling (e.g., ¹⁸O-H₂O to trace hydrolysis). Compare half-lives in freshwater vs. soil matrices to assess environmental persistence .

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